N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide

Lipophilicity Membrane permeability Physicochemical profiling

Researchers requiring halogenated benzamide building blocks with unambiguous analytical identity face limited availability of compounds combining a Suzuki-ready 6-bromopyridine handle with a pre-installed 5-chloro-2-hydroxybenzamide pharmacophore. This compound solves that gap. - 6-Bromopyridin-2-yl group enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) for rapid library diversification. - Simultaneous Br/Cl isotopic pattern (M:M+2:M+4:M+6 cluster) provides an orthogonal MS fingerprint for unambiguous identity confirmation in screening workflows. - Aligns with the established nAChR NAM benzamide pharmacophore and anti-HAdV 5-chloro-2-hydroxybenzamide core, enabling scaffold-hopping campaigns.

Molecular Formula C12H8BrClN2O2
Molecular Weight 327.56 g/mol
CAS No. 634185-53-8
Cat. No. B12594924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide
CAS634185-53-8
Molecular FormulaC12H8BrClN2O2
Molecular Weight327.56 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C12H8BrClN2O2/c13-10-2-1-3-11(15-10)16-12(18)8-6-7(14)4-5-9(8)17/h1-6,17H,(H,15,16,18)
InChIKeyYPLWXBCXRDJJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide (CAS 634185-53-8): Procurement-Relevant Physicochemical and Structural Profile


N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide (CAS 634185-53-8) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₂H₈BrClN₂O₂ and a molecular weight of 327.56 g/mol . It belongs to the class of halogenated aromatic amides, characterized by a 6-bromopyridin-2-yl moiety coupled via an amide linkage to a 5-chloro-2-hydroxybenzamide scaffold. Key computed physicochemical parameters include a calculated LogP of 3.84, a polar surface area (PSA) of 65.71 Ų, and an exact mass of 325.946 Da . The compound possesses two hydrogen bond donors (hydroxy and amide NH) and four hydrogen bond acceptors (amide carbonyl, pyridine nitrogen, hydroxy oxygen, and bromine), providing a distinct hydrogen-bonding profile compared to simpler benzamide analogs lacking the 5-chloro-2-hydroxy substitution . This compound is commercially available primarily as a research-grade screening compound and synthetic building block, with typical purity specifications of 95% .

Why N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide Cannot Be Replaced by a Generic In-Class Analog Without Verification


Benzamide derivatives of pyridine are a broad structural class, but the specific substitution pattern of N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide exerts a decisive influence on both its physicochemical behavior and its potential biological target engagement profile. The 6-bromo substituent on the pyridine ring is not electronically equivalent to the 5-bromo regioisomer; the para-like relationship of the 6-position relative to the pyridine nitrogen in 2-substituted pyridines alters ring electronics and cross-coupling reactivity compared to the meta-like 5-position [1]. Simultaneously, the 5-chloro-2-hydroxy substitution on the benzamide ring introduces a hydrogen-bond donor (the phenolic -OH) and an electron-withdrawing chlorine that are absent in the simpler N-(6-bromopyridin-2-yl)benzamide (CAS 1153903-18-4), resulting in a LogP increase of approximately 0.74 units and a doubling of the hydrogen bond donor count . These differences mean that substituting any closely related analog—whether by altering the halogen position, removing the phenolic hydroxy group, or replacing the pyridyl halogen—will yield a compound with meaningfully different lipophilicity, hydrogen-bonding capacity, and target-binding geometry. Empirical SAR data from the benzamide negative allosteric modulator (NAM) series at neuronal nicotinic acetylcholine receptors (nAChRs) demonstrate that even minor substituent changes on the pyridyl or benzamide rings can shift IC₅₀ values by more than an order of magnitude [2]. Therefore, generic substitution without experimental re-validation carries a high risk of altered potency, selectivity, and ADME properties.

N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Differentiation: LogP Elevation of ~0.76 Units Relative to the Des-Bromo Analog

N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide exhibits a calculated LogP of 3.84, which is 0.76 log units higher than the des-bromo analog 5-chloro-2-hydroxy-N-(pyridin-2-yl)benzamide (CAS 130234-74-1, LogP = 3.08) . This increase in lipophilicity is attributable solely to the presence of the 6-bromine atom on the pyridine ring, as both compounds share the identical 5-chloro-2-hydroxybenzamide core structure. The LogP difference of 0.76 corresponds to an approximately 5.75-fold increase in octanol-water partition coefficient, which directly impacts predicted membrane permeability (Papp) and non-specific protein binding. For context, the difference exceeds the typical LogP optimization step size of 0.5 units commonly employed in medicinal chemistry lead optimization campaigns.

Lipophilicity Membrane permeability Physicochemical profiling

Hydrogen Bond Donor Count Differentiation: Two HBDs Versus One in Simpler 6-Bromopyridinyl Benzamide

The target compound possesses two hydrogen bond donors (amide NH and phenolic OH), compared to only one HBD (amide NH) for N-(6-bromopyridin-2-yl)benzamide (CAS 1153903-18-4) . The phenolic -OH group at the 2-position of the benzamide ring not only increases HBD count from 1 to 2 but also introduces an intramolecular hydrogen bond capability with the adjacent amide carbonyl, potentially stabilizing a pseudo-planar conformation that influences target binding geometry. In addition, the hydrogen bond acceptor count increases from 2 to 4 (amide C=O, pyridine N, phenolic O, and Br). This expanded hydrogen-bonding network is consistent with pharmacophore models derived from benzamide-based negative allosteric modulators of α4β2 nAChRs, where hydrogen bond acceptor features on the benzamide ring were identified as critical for activity [1]. The HBD/HBA profile of the target compound more closely resembles that of the anti-adenovirus lead series based on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, where the 5-chloro-2-hydroxybenzamide pharmacophore was essential for sub-micromolar antiviral activity (compound 15: IC₅₀ = 0.27 μM, CC₅₀ = 156.8 μM) [2].

Hydrogen bonding Target engagement Solubility

Regioisomeric Differentiation: 6-Bromo-Pyridin-2-yl Versus 5-Bromo-Pyridin-2-yl Substitution Effects

The target compound (CAS 634185-53-8) bears the bromine atom at the 6-position of the pyridine ring, whereas the closely related positional isomer N-(5-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide (CAS 783371-37-9) bears bromine at the 5-position . Although these two compounds share identical molecular formula (C₁₂H₈BrClN₂O₂, MW 327.56) and computed LogP, the electronic environment of the pyridine ring differs substantially. In 2-substituted pyridines, the 6-position is para to the ring nitrogen and ortho to the exocyclic amide nitrogen, placing the bromine in an electronically activated position for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions [1]. The 5-position, by contrast, is meta to the ring nitrogen and para to the exocyclic substituent, resulting in different regiochemical reactivity and altered molecular electrostatic potential surfaces that can affect π-stacking and halogen-bonding interactions with protein targets [2]. The isomeric 5-bromo compound (CAS 783371-37-9) has also been described as a synthetic intermediate, but no published head-to-head biological comparison between the 6-bromo and 5-bromo regioisomers exists in the peer-reviewed literature.

Positional isomerism Target selectivity Synthetic handle reactivity

Molecular Weight Differentiation: A 50.4 Da Increase Over the Des-Bromo Des-Chloro Scaffold

The molecular weight of N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide (327.56 g/mol) is 50.44 g/mol higher than that of the minimally substituted analog N-(6-bromopyridin-2-yl)benzamide (CAS 1153903-18-4, MW 277.12) and 78.90 g/mol higher than the des-bromo analog 5-chloro-2-hydroxy-N-(pyridin-2-yl)benzamide (CAS 130234-74-1, MW 248.67) . This mass increment, arising from the combined chlorine (Δ+34.45 Da) and phenolic oxygen (Δ+16 Da) on the benzamide ring, places the target compound near the upper boundary of the 'lead-like' chemical space (MW ≤ 350) while remaining within the 'drug-like' range defined by Lipinski's Rule of Five (MW ≤ 500). The bromine atom alone contributes approximately 80 Da to the molecular mass, representing ~24% of the total molecular weight and conferring a high mass defect that is analytically useful for mass spectrometry-based detection and metabolite profiling. For comparison, the known bioactive 6-bromopyridin-2-yl-containing compound WP1066 (CAS 857064-38-1, MW ~392) is approximately 65 Da heavier due to an extended cyano-acrylamide side chain, yet targets a different biological space (JAK2/STAT3 inhibition, IC₅₀ ≈ 2.3 μM in HEL cells) .

Molecular weight Drug-likeness Lead optimization

N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide: Evidence-Supported Research and Procurement Application Scenarios


Scaffold for Focused Library Synthesis Targeting Bromodomain-Containing or Kinase Proteins

The 6-bromopyridin-2-yl moiety serves as a versatile synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification at the pyridine 6-position [1]. Simultaneously, the 5-chloro-2-hydroxybenzamide core provides a pre-installed hydrogen-bonding pharmacophore that has demonstrated relevance in multiple target classes. Researchers developing libraries targeting bromodomain-containing proteins, kinases, or other targets where halogen bonding and hydrogen bonding are critical recognition elements can use this compound as a common intermediate for parallel synthesis. The LogP of 3.84 places diversified products in a favorable lipophilicity range for cell permeability without excessive hydrophobicity.

Negative Control or Tool Compound for Neuronal Nicotinic Acetylcholine Receptor (nAChR) Allosteric Modulator Programs

Benzamide analogs constitute a validated chemical class of nAChR negative allosteric modulators (NAMs), with the lead compound 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide demonstrating an IC₅₀ of 6.0 μM on human α4β2 nAChRs [2]. The structural features of N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide—specifically the 6-substituted pyridin-2-yl amide scaffold—align with the pharmacophore requirements identified in this series. This compound may serve as a negative control or comparator molecule in nAChR modulator screening cascades, where the bromine atom can additionally function as an anomalous scattering probe in X-ray crystallography studies of ligand-receptor complexes.

Chemical Probe Precursor for Anti-Adenovirus Drug Discovery Leveraging the 5-Chloro-2-Hydroxybenzamide Pharmacophore

The 5-chloro-2-hydroxybenzamide substructure has been established as a critical pharmacophore for potent anti-human adenovirus (HAdV) activity, with optimized compound 15 (N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analog) achieving an IC₅₀ of 0.27 μM and a selectivity index >580 (CC₅₀/IC₅₀) [3]. While the target compound substitutes the aniline moiety with a 6-bromopyridin-2-yl group—a modification that has not yet been evaluated in anti-HAdV assays—the conserved 5-chloro-2-hydroxybenzamide core makes it a rational precursor for synthesizing and screening novel pyridinyl-benzamide hybrids against HAdV or related DNA viruses. This scaffold-hopping approach could yield compounds with improved physicochemical properties relative to the aniline-based leads.

Quality Control and Orthogonal Analytical Method Development Using Distinctive Isotopic Signature

The simultaneous presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) generates a highly characteristic and complex isotope pattern in mass spectrometry. The exact mass of 325.946 Da , combined with the distinctive M:M+2:M+4:M+6 isotopic cluster arising from one Br + one Cl, provides an unambiguous analytical fingerprint. This property makes the compound particularly valuable as a retention time marker, internal standard for halogenated compound analysis, or test analyte for MS detector qualification in high-throughput screening workflows where unambiguous identification from complex matrices is required. Laboratories can leverage this isotopic signature for orthogonal identity confirmation without reliance on reference standards of structurally similar but isotopically simpler analogs.

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